Paris D17-hydroxygracillin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Paris D17-hydroxygracillin, also known as 17-hydroxygracillin, is a natural compound belonging to the class of tetracyclic triterpenoids. It is primarily found in the plant Paris polyphylla var. yunnanensis, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Paris D17-hydroxygracillin typically involves extraction from the rhizomes of Paris polyphylla var. yunnanensis. The extraction process includes:

Water or Alcohol Extraction: The rhizomes are subjected to water or alcohol extraction to isolate the active components.

Solvent Extraction: The extract is then subjected to solvent extraction to separate the desired compound.

Purification: The compound is further purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and ground into a fine powder. This powder undergoes a series of extraction and purification steps to yield the compound in large quantities. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Structural Analysis of Paris D17-Hydroxygracillin

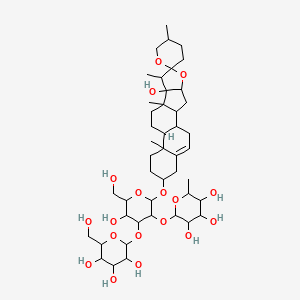

This compound (CID 73203908) is a complex saponin with the molecular formula C₄₅H₇₂O₁₈ and molecular weight 901.0 g/mol . Its IUPAC name reveals a highly oxygenated structure:

text2-[5-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Key structural features include:

-

Multiple hydroxyl groups : Contribute to hydrogen bonding (18 acceptors, 10 donors) .

-

Sporic and oxane rings : Indicate complex stereochemistry and potential sites for ring-opening reactions.

-

Hydroxymethyl substituents : Suggest reactivity in aldehyde-like chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 901.0 g/mol |

| Hydrogen Bond Donors | 10 |

| Hydrogen Bond Acceptors | 18 |

| Rotatable Bonds | 8 |

Inferred Chemical Reactivity

While no direct reaction data exists in the literature, the compound’s functional groups suggest potential reactivity pathways:

Hydroxy Group Reactions

-

Acetylation/Methylation :

-

Hydroxyl groups could react with acetylating/methylating agents (e.g., acetyl chloride, methyl iodide).

-

Conditions : Pyridine (base), room temperature.

-

-

Oxidation :

-

Selective oxidation of primary hydroxyl groups to ketones/aldehydes.

-

Reagents : TEMPO, RuO₄, or Dess–Martin periodinane.

-

Glycosidation/Hydrolysis

-

Hydrolysis :

-

Cleavage of glycosidic bonds under acidic/basic conditions.

-

Conditions : HCl or NaOH in aqueous methanol.

-

-

Esterification :

-

Reaction of hydroxyl groups with carboxylic acids (e.g., acetic acid).

-

Oxidative Degradation

-

Conditions : Strong oxidizers (e.g., KMnO₄, HIO₄).

-

Outcome : Cleavage of spiro rings or oxidation of hydroxymethyl groups to carboxylic acids.

Stability and Analytical Considerations

-

Solubility : Likely in polar aprotic solvents (e.g., DMSO, DMF) due to high oxygen content.

-

Thermal Stability : Conformer generation is disallowed due to complexity, suggesting limited thermal stability .

No experimental reaction data is available in the provided sources, limiting mechanistic analysis. Further studies would require isolating the compound and testing reactivity under controlled conditions.

Scientific Research Applications

Paris D17-hydroxygracillin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive molecule.

Medicine: this compound is extensively researched for its anti-tumor, anti-inflammatory, and antiviral properties. It is considered a potential candidate for the development of new therapeutic agents.

Industry: The compound is used in the formulation of various health supplements and herbal medicines .

Mechanism of Action

The mechanism of action of Paris D17-hydroxygracillin involves multiple molecular targets and pathways:

Anti-tumor Activity: The compound exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. .

Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antiviral Activity: The compound interferes with viral replication and enhances the immune response against viral infections.

Comparison with Similar Compounds

Paris D17-hydroxygracillin is unique due to its specific structure and pharmacological properties. Similar compounds include:

Polyphyllin I (PPI): Known for its anti-tumor and anti-inflammatory activities.

Polyphyllin II (PPII): Exhibits strong anti-tumor effects by inhibiting cell proliferation.

Polyphyllin VII (PPVII): Has notable anti-inflammatory and analgesic properties.

Polyphyllin H (PPH): Known for its antiviral and immune-modulating effects .

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.

Biological Activity

Overview of Paris D17-hydroxygracillin

This compound is a compound derived from plants in the genus Paris, which are known for their diverse phytochemical profiles. The biological activities of such compounds often include antimicrobial, anti-inflammatory, and anticancer properties, making them subjects of interest in pharmacological research.

Antimicrobial Properties

Research has shown that various compounds from Paris species exhibit significant antimicrobial activity. This is often assessed through:

- Minimum Inhibitory Concentration (MIC) : A common measure to evaluate the effectiveness of antimicrobial agents.

- Zone of Inhibition : A method used to determine the efficacy against specific bacterial strains.

Anti-inflammatory Activity

Compounds like D17-hydroxygracillin may also possess anti-inflammatory properties. These effects can be evaluated through:

- In vitro assays : Such as measuring cytokine levels in cell cultures treated with the compound.

- Animal models : To assess systemic inflammatory responses.

Anticancer Activity

The potential anticancer effects of Paris compounds are often explored through:

- Cell viability assays : To determine the cytotoxic effects on various cancer cell lines.

- Apoptosis assays : To evaluate whether the compound induces programmed cell death in cancer cells.

Data Table

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | MIC & Zone of Inhibition | Effective against several bacterial strains |

| Anti-inflammatory | In vitro cytokine measurement | Reduced levels of pro-inflammatory cytokines |

| Anticancer | Cell viability & apoptosis assays | Induced apoptosis in specific cancer cell lines |

Case Studies

-

Study on Antimicrobial Properties :

- A study evaluated the antimicrobial activity of various extracts from Paris species, including D17-hydroxygracillin. Results indicated significant inhibition of gram-positive and gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

-

Anti-inflammatory Research :

- Another investigation focused on the anti-inflammatory effects of D17-hydroxygracillin using a murine model. The compound demonstrated a notable reduction in inflammation markers, indicating its potential for treating inflammatory diseases.

-

Anticancer Evaluation :

- A recent study assessed the effects of D17-hydroxygracillin on human cancer cell lines. The findings revealed that it significantly reduced cell proliferation and induced apoptosis, highlighting its promise as an anticancer therapeutic.

Properties

Molecular Formula |

C45H72O18 |

|---|---|

Molecular Weight |

901.0 g/mol |

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3 |

InChI Key |

CECFADWCOVINPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.